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molecular formula C15H18F4O3 B8575403 1,1,1-Trifluorooctan-2-YL 2-fluoro-4-hydroxybenzoate CAS No. 136386-03-3

1,1,1-Trifluorooctan-2-YL 2-fluoro-4-hydroxybenzoate

Cat. No. B8575403
M. Wt: 322.29 g/mol
InChI Key: NACKEKGGPUGQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05328641

Procedure details

To a solution of the hydroxynaphthalene (0.64 g) obtained in (2) above and triethylamine (0.3 g) in methylene chloride (40 ml) was added drop by drop the 6-(1,1,1-trifluoro-2-octyloxycarbonyl)naphthalene-2-carboxychloride (0.8 g) obtained in (1) above. To the solution was added dimethylaminopyridine (0.02 g) and the mixture was stirred at room temperature overnight. The solution was neutralized with dilute aqueous hydrochloric acid solution and extracted with methylene chloride. The extract was dried over anhydrous magnesium sulfate and distilled to remove the solvent. The residue was purified by silica-gel column chromatography (developer: hexane/ethyl actate=20/1) to obtain the titled compound (0.4 g) having specific rotation, [α]D20 =+45.5°.
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
6-(1,1,1-trifluoro-2-octyloxycarbonyl)naphthalene 2-carboxychloride
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
OC1C2C(=CC=CC=2)C=CC=1.C(OC1C=CC(C2C=CC(C([O:35][C:36]3[CH:41]=[CH:40][C:39]([C:42]([O:44][CH:45]([CH2:50][CH2:51][CH2:52][CH2:53][CH2:54][CH3:55])[C:46]([F:49])([F:48])[F:47])=[O:43])=[C:38]([F:56])[CH:37]=3)=O)=CC=2)=CC=1)CCCCCCC.C(N(CC)CC)C>C(Cl)Cl>[F:56][C:38]1[CH:37]=[C:36]([OH:35])[CH:41]=[CH:40][C:39]=1[C:42]([O:44][CH:45]([CH2:50][CH2:51][CH2:52][CH2:53][CH2:54][CH3:55])[C:46]([F:48])([F:49])[F:47])=[O:43]

Inputs

Step One
Name
Quantity
0.64 g
Type
reactant
Smiles
OC1=CC=CC2=CC=CC=C12
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)OC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)OC1=CC(=C(C=C1)C(=O)OC(C(F)(F)F)CCCCCC)F
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
6-(1,1,1-trifluoro-2-octyloxycarbonyl)naphthalene 2-carboxychloride
Quantity
0.8 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)OC(C(F)(F)F)CCCCCC)C=CC(=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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